molecular formula C18H25NO2 B6223328 tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate CAS No. 2768332-20-1

tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate

Cat. No. B6223328
CAS RN: 2768332-20-1
M. Wt: 287.4
InChI Key:
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Description

Tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate, also known as BPP-3, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BPP-3 is a member of the carbamate family of compounds, which have been shown to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate is not fully understood, but it is thought to involve the inhibition of specific enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain. The exact mechanism of action of this compound is an area of ongoing research.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to reduce inflammation and pain in animal models. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate is its high purity, which makes it suitable for further research and development. This compound is also stable under a range of conditions, which makes it suitable for use in lab experiments. However, one limitation of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate. One area of interest is the development of this compound as a potential treatment for cancer. Further research is needed to determine the optimal dosage and delivery method for this compound in cancer treatment. Another area of interest is the development of this compound as a potential treatment for neurodegenerative diseases. Further research is needed to determine the efficacy of this compound in animal models of these diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in other therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The synthesis of this compound is well-established, and it has been shown to exhibit a range of biological activities. This compound has been studied as a potential treatment for cancer and neurodegenerative diseases, and its mechanism of action is an area of ongoing research. While there are some limitations to working with this compound in lab experiments, its potential as a therapeutic agent makes it an area of continued interest for scientific research.

Synthesis Methods

The synthesis of tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate involves the reaction of tert-butyl carbamate with 3-(2-phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions and yields the desired product in high purity. The synthesis of this compound has been optimized and can be carried out on a large scale, making it suitable for further research and development.

Scientific Research Applications

Tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been shown to exhibit a range of biological activities, including antiproliferative, anti-inflammatory, and analgesic effects. This compound has also been studied as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate involves the reaction of tert-butyl carbamate with 3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-amine in the presence of a coupling agent such as EDCI or DCC. The reaction is carried out in a suitable solvent such as dichloromethane or DMF. The resulting product is then purified by column chromatography to obtain the final compound.", "Starting Materials": [ "tert-butyl carbamate", "3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-amine", "coupling agent (e.g. EDCI or DCC)", "solvent (e.g. dichloromethane or DMF)" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent (e.g. dichloromethane or DMF).", "Step 2: Add a coupling agent (e.g. EDCI or DCC) to the solution and stir for 10-15 minutes.", "Step 3: Add 3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-amine to the reaction mixture and stir for 12-24 hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography using a suitable stationary phase (e.g. silica gel) and eluent (e.g. hexane/ethyl acetate).", "Step 6: Collect the desired product and characterize it using spectroscopic techniques (e.g. NMR, IR, MS)." ] }

CAS RN

2768332-20-1

Molecular Formula

C18H25NO2

Molecular Weight

287.4

Purity

95

Origin of Product

United States

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